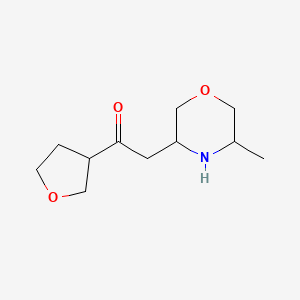
2-(5-Methylmorpholin-3-yl)-1-(oxolan-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methylmorpholin-3-yl)-1-(oxolan-3-yl)ethan-1-one is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylmorpholin-3-yl)-1-(oxolan-3-yl)ethan-1-one typically involves the reaction of 5-methylmorpholine with oxirane derivatives under controlled conditions. The reaction may require catalysts such as Lewis acids to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions could convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions may introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-Methylmorpholin-3-yl)-1-(oxolan-3-yl)ethan-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, this compound may serve as a probe or ligand in studies involving enzyme interactions or receptor binding.
Medicine
Medicinally, morpholine derivatives are often explored for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(5-Methylmorpholin-3-yl)-1-(oxolan-3-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with a similar core structure.
Oxolane: Another related compound with a similar ring structure.
Uniqueness
2-(5-Methylmorpholin-3-yl)-1-(oxolan-3-yl)ethan-1-one is unique due to the combination of the morpholine and oxolane rings, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-(5-methylmorpholin-3-yl)-1-(oxolan-3-yl)ethanone |
InChI |
InChI=1S/C11H19NO3/c1-8-5-15-7-10(12-8)4-11(13)9-2-3-14-6-9/h8-10,12H,2-7H2,1H3 |
InChI Key |
JVHHWUMDQHHYPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC(N1)CC(=O)C2CCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















